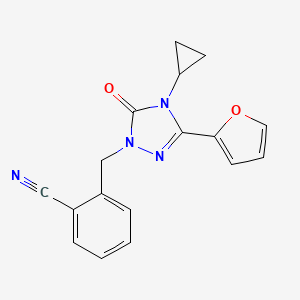
2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2, with a molecular weight of approximately 342.41 g/mol. The structure includes a cyclopropyl group, a furan ring, and a 1,2,4-triazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and furan rings can modulate enzyme activities and receptor interactions, leading to various pharmacological effects. For instance, compounds containing triazole rings have been noted for their antiviral and anticancer properties due to their ability to inhibit key enzymes involved in cell proliferation and viral replication .
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (colon carcinoma) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| Compound C | A549 (lung adenocarcinoma) | 1.98 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against various cancer types .
Antiviral Activity
The triazole moiety has been linked to antiviral properties. Studies suggest that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .
Study 1: Antitumor Efficacy
A study evaluated the effects of a related triazole compound on tumor growth in mice. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may interfere with tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this class of compounds on specific enzymes such as dihydrofolate reductase (DHFR). The inhibition of DHFR is critical as it plays a vital role in DNA synthesis and cell division, making it a target for anticancer drugs .
Properties
IUPAC Name |
2-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJCPKFFGWEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














